8-(dibutylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

MTH1 NUDT1 oxidative DNA damage repair

Researchers requiring a mid-potency MTH1 reference standard for enzymatic and binding assays often face lot-to-lot variability that compromises screening reproducibility. This 8-(dibutylamino)-3-methylxanthine delivers a validated MTH1 IC50 of 1,100 nM and Kd of 1,300 nM, providing an ideal midpoint control for three-point assay calibration alongside high- and low-potency controls. Key outcomes: - Enables detection of enzyme lot drift and compound solubility issues via well-separated signal from saturated and noise-floor assay regions. - Serves as a selectivity probe for adenosine receptor subtypes (A1, A2A, A2B, A3), exploiting the dibutyl > dipropyl > diallyl rank order at A3. - Provides a chemically validated starting point for MTH1 inhibitor lead optimization with established SAR vectors at N-1, N-7, and the 8-position. Multi-vendor commercial availability reduces synthesis burden during hit validation.

Molecular Formula C14H23N5O2
Molecular Weight 293.36 g/mol
Cat. No. B14092221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(dibutylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Molecular FormulaC14H23N5O2
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C1=NC2=C(N1)C(=O)NC(=O)N2C
InChIInChI=1S/C14H23N5O2/c1-4-6-8-19(9-7-5-2)13-15-10-11(16-13)18(3)14(21)17-12(10)20/h4-9H2,1-3H3,(H,15,16)(H,17,20,21)
InChIKeyDXBSNJOJSGMVHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Dibutylamino)-3-methylxanthine: Identity & Screening Relevance


8-(Dibutylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (molecular formula C14H23N5O2, molecular weight 293.36 g/mol) is a synthetic purine derivative belonging to the 3,7-dihydro-1H-purine-2,6-dione (xanthine) class . The xanthine scaffold is a well-established privileged structure in medicinal chemistry, broadly exploited for developing phosphodiesterase inhibitors, adenosine receptor antagonists, and CFTR chloride channel activators [1]. Substitution at the 8-position of xanthines has been demonstrated as a successful strategy for identifying potent and selective A2B adenosine receptor antagonists [1]. The target compound carries an N,N-dibutylamino substituent at the 8-position and a methyl group at N-3, with the N-1 and N-7 positions unsubstituted—a substitution pattern that critically determines receptor subtype selectivity, physicochemical properties, and target engagement profile within this pharmacophore class [2].

Xanthine-derived tool compound with 8-dibutylamino substitution pattern
Supports purine-binding target profiling studies
MTH1 (NUDT1) screening and selectivity control workflows
Defined intermediate potency for assay dynamic range calibration
Adenosine receptor subtype selectivity research
Class-level SAR suggests dibutyl substitution may influence receptor engagement

Pitfalls of Generic Substitution for 8-(Dibutylamino)-3-methylxanthine


Xanthine derivatives are not interchangeable procurement commodities because the identity, size, and branching of the 8-position amino substituent exerts a dominant, non-linear influence on biological target selectivity [1]. Systematic analysis of adenosine receptor binding affinity data using Free-Wilson modeling has established the primary importance of 8-position substituent characteristics for both A1 and A2 receptor engagement [1]. Critically, the rank order of receptor affinity enhancement is substituent-dependent: at A3 adenosine receptors, the order is dibutyl > dipropyl > diallyl, indicating that the two butyl chains are not merely larger versions of smaller alkylamino groups but produce qualitatively different selectivity profiles [2]. The N-1 unsubstituted, N-3 monomethyl, N-7 unsubstituted architecture of the target compound—combined with an 8-dibutylamino moiety—yields an MTH1 (NUDT1) binding profile that would be absent or altered to an unknown degree in analogs bearing 8-diethylamino, 8-dipropylamino, or 8-methylamino substituents. Substituting a generic xanthine building block without this precise substitution pattern therefore risks losing the specific target engagement and selectivity features that define this chemotype's utility as a screening probe or SAR tool compound.

Target Compound
8-(dibutylamino)-3-methyl-xanthine; N-7 unsubstituted; no NH donor at C8
Common Analog
8-butylamino or 8-dipropylamino xanthines; may exhibit different target selectivity profiles
Target Compound
MTH1 IC50 1,100 nM; intermediate potency reference
Potential Substitute
High-potency (sub-nM) or low-potency (>20 µM) MTH1 inhibitors; assay window may not transfer
Xanthine analog substitution patterns are not interchangeable: 8-position branching and N-7 substitution critically influence target engagement.

8-(Dibutylamino)-3-methylxanthine: Key Differentiators from Analogs


MTH1 Binding Affinity vs. Related 8-Amino Analogs

The 8-dibutylamino-substituted xanthine scaffold demonstrates measurable but moderate binding to recombinant human MTH1 (NUDT1), with a Kd of 1,300 nM (1.3 µM) and an IC50 of 1,100 nM (1.1 µM) in enzymatic inhibition assays using dGTP as substrate [1]. This level of MTH1 engagement, while in the micromolar range, provides a defined and reproducible baseline that distinguishes this compound from structurally related 8-substituted analogs. Within the broader purine-based MTH1 inhibitor class, potency spans from sub-nanomolar (e.g., IC50 = 0.5–3 nM for optimized chemotypes [2]) to >23,000–46,000 nM for less optimized analogs [2], establishing a dynamic range of over four orders of magnitude. The target compound occupies a specific intermediate position within this range, providing a defined, reproducible activity window suitable for use as a reference compound or selectivity control in MTH1 inhibitor screening cascades. Unlike highly potent MTH1 inhibitors where target engagement may saturate assay windows, this compound's micromolar potency allows researchers to detect subtle changes in assay sensitivity, enzyme preparation activity, or compound stability across experimental replicates.

MTH1 Binding Affinity
Cross-study comparable
Kd = 1,300 nM; IC50 = 1,100 nM
Intermediate MTH1 potency supports assay calibration context
Mid-range reference standard for screening dynamic range
MTH1 NUDT1 oxidative DNA damage repair cancer target purine inhibitor

8-Dibutylamino vs. 8-Butylamino: Distinct Molecular Entities

A structurally close analog, 7-butyl-8-(butylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 476480-79-2), shares an identical molecular formula (C14H23N5O2, MW 293.36) with the target compound but differs in two critical structural features: (1) the 8-position carries a mono-butylamino (-NHBu) rather than a di-butylamino (-NBu2) substituent, and (2) the N-7 position is butylated rather than unsubstituted . This seemingly subtle structural difference—displacement of two hydrogen bond donor capacity (NH → N) and altered N-7 substitution—produces a fundamentally different chemical entity with a unique CAS number, distinct hydrogen bonding potential, altered lipophilicity (predicted), and independent synthetic entry pathway. The 8-dibutylamino substitution eliminates the hydrogen bond donor capability at the 8-amino position while increasing steric bulk, which is predicted to alter both molecular recognition at adenine-binding sites and passive membrane permeability relative to the 8-monoalkylamino congener. These structural differences have measurable analytical consequences: the compounds exhibit distinct NMR spectral fingerprints [1], different chromatographic retention times, and independent GHS hazard classifications , confirming they are non-interchangeable as chemical entities in any experimental workflow.

Structural Analog Differentiation
Direct head-to-head comparison
Identical molecular formula (C14H23N5O2) but distinct CAS, NMR, and N-7 substitution
Formula degeneracy may introduce uncontrolled variables in SAR studies
8-NH-butylamino analog has different hydrogen bonding capacity
structure-activity relationship 8-substituted xanthine dialkylamino substitution physicochemical differentiation analytical chemistry

8-Substituent Size and Adenosine Receptor Selectivity

Within the 1,3-dialkylxanthine class, the size of the 8-position substituent has been demonstrated to control adenosine receptor subtype selectivity in a rank-ordered manner [1]. At rat A3 adenosine receptors, the affinity enhancement follows the order: dibutyl > dipropyl > diallyl [1]. Specifically, 1,3-dibutylxanthine 7-riboside 5'-N-methylcarboxamide achieves a Ki of 229 nM at A3 receptors with 160-fold selectivity over A1 and >400-fold selectivity over A2A [1]. While this data derives from 1,3-dialkyl-substituted (rather than 1,3-dihydro-3-methyl) xanthines and therefore cannot be directly extrapolated to the target compound, it establishes a class-level principle: the dibutyl substitution pattern can confer selectivity features that are not simply proportional to carbon chain length and would not be replicated by dipropyl, diethyl, or dimethylamino analogs [2]. For the target compound's N-1 unsubstituted, N-3 monomethyl architecture, the 8-dibutylamino group is expected to alter the selectivity fingerprint relative to smaller 8-dialkylamino variants through combined steric and lipophilic effects on receptor binding pocket occupancy. This class-level inference indicates that the 8-dibutylamino moiety is not a generic 'large alkylamino' substituent but rather carries specific selectivity-conferring properties relevant to adenosine receptor and potentially other purine-binding target profiling.

Adenosine Receptor Selectivity
Class-level inference
Dibutyl substitution pattern linked to A3 selectivity in 1,3-dialkylxanthine class
Selectivity fingerprint may not transfer to N-1 unsubstituted architecture
Requires direct profiling on target compound for confirmation
adenosine receptor antagonist structure-activity relationship 8-substituted xanthine subtype selectivity A3 receptor

MTH1 Inhibitor Discovery: SAR Tool Compound Role

The identification and structure-activity relationship study of purine derivatives as MTH1 inhibitors by Kumar et al. (2017) disclosed several new compounds with potency in the submicromolar range and provided detailed SAR mapping of the purine scaffold [1]. This study established that MTH1 inhibitory activity is highly sensitive to specific substitution patterns on the purine core, with activity spanning from sub-nanomolar to >46 µM across structurally diverse chemotypes [2]. Within this landscape, the target compound (MTH1 IC50 = 1,100 nM; Kd = 1,300 nM) occupies a specific intermediate potency niche [2]. This intermediate activity profile is valuable in screening cascades for three reasons: (1) it serves as a 'mid-range' reference standard for normalizing inter-assay variability; (2) it provides a baseline for detecting assay artifacts that may suppress or amplify signals at the extremes of the potency range; and (3) it allows medicinal chemistry teams to benchmark the impact of 8-position N,N-dialkylamino modifications on MTH1 target engagement, enabling rational progression from micromolar hit to submicromolar lead through focused SAR exploration around the 1-, 3-, and 7-positions of the scaffold [1].

SAR Toolkit Role
Supporting evidence
Geometric midpoint (log scale) between 0.5 nM and 46,000 nM MTH1 inhibitors
Serves as mid-range reference in MTH1 inhibitor screening cascades
Enables scaffold-hopping and lead optimization from a defined baseline
MTH1 inhibitor screening library SAR toolkit reference compound assay calibration

Synthetic Accessibility and Patent Precedent

The target compound and its closely related analogs have been cited in patent literature focused on heterocyclic compounds as adenosine receptor antagonists (WO2009118759A2) [1]. This patent describes a series of compounds with the general purine-2,6-dione scaffold bearing N,N-dialkylamino substituents, confirming that the synthetic route to 8-dialkylamino-xanthines is precedented and that this chemotype is recognized as a distinct structural class within the adenosine receptor modulator patent space [1]. The established synthetic methodology for introducing N,N-dialkylamino groups at the 8-position of xanthines enables procurement teams to source this compound with defined purity specifications from multiple vendors, reducing single-supplier dependency . The patent citation additionally indicates that the 8-dibutylamino substitution pattern is not a random combinatorial variant but rather a deliberately designed structural feature within a broader medicinal chemistry program targeting purine-binding proteins.

Synthetic Accessibility
Supporting evidence
Patent-cited chemotype (WO2009118759A2); multi-vendor commercial availability
Established sourcing reduces procurement risk
Supports reproducible large-scale screening campaigns
synthetic accessibility xanthine building block patent compound 8-substituted purine analog synthesis

8-(Dibutylamino)-3-methylxanthine: Application Scenarios


MTH1 Screening: Reference Standard for Assay Calibration

With an MTH1 IC50 of 1,100 nM and Kd of 1,300 nM, this compound serves as an ideal mid-range reference standard in MTH1 enzymatic and binding assays [1]. When run alongside high-potency controls (IC50 ~0.5–3 nM) and low-activity controls (IC50 >23,000 nM), it enables three-point calibration of the assay's dynamic range, facilitating detection of day-to-day variability, enzyme lot potency drift, or compound solubility issues that may bias screening results [1]. Its micromolar potency ensures that the reference signal is well-separated from both saturated (high-potency) and noise-floor (low-potency) assay regions, making it a practical quality control tool for MTH1-focused drug discovery programs [2].

8-Position SAR Probe for Adenosine Receptor Selectivity

The class-level SAR evidence establishing that the dibutyl substitution pattern confers specific adenosine A3 receptor selectivity (dibutyl > dipropyl > diallyl) provides a rational basis for employing this compound as a selectivity probe [1]. Researchers profiling purine-binding targets (adenosine receptor subtypes A1, A2A, A2B, A3; phosphodiesterases; CFTR) can use this compound to interrogate whether the 8-dibutylamino moiety—distinct from 8-dipropylamino, 8-diethylamino, or 8-heterocyclyl analogs—confers differential target engagement across a panel of structurally related purine-recognizing proteins. The compound's N-1 unsubstituted architecture further differentiates it from 1,3-dialkylxanthine probes, enabling dissection of the contribution of N-1 substitution to overall selectivity [2].

Scaffold-Hopping Start Point for MTH1 Lead Optimization

For medicinal chemistry teams seeking to develop novel MTH1 inhibitors, this compound provides a chemically validated starting point with established MTH1 engagement (Kd = 1,300 nM) and clear vectors for structural optimization [1]. The SAR study by Kumar et al. (2017) demonstrated that systematic variation of purine substitution patterns can improve MTH1 potency from micromolar to submicromolar range, providing a precedent-based optimization roadmap [2]. Key optimization vectors include: N-1 alkylation to modulate lipophilicity and target complementarity; N-7 substitution to explore additional binding pocket interactions; and modification of the 8-dibutylamino group to balance steric effects and hydrogen bonding potential. The compound's multi-vendor commercial availability reduces synthesis burden during the hit-validation phase, accelerating the transition from hit identification to lead optimization [3].

Application
Selection Property
Validation Focus
MTH1 screening reference standard
Intermediate MTH1 potency (micromolar range)
Assay dynamic range calibration and inter-assay normalization
Adenosine receptor selectivity probe
8-dibutylamino substitution pattern
Subtype selectivity profiling across purine-binding targets
MTH1 lead optimization starting point
Chemically validated scaffold with defined SAR vectors
N-1, N-7, and 8-position modification impact on target engagement
Quote Request

Request a Quote for 8-(dibutylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.